2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine
Overview
Description
2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine is a tridentate nitrogen donor ligand. It has been reported as an efficient anion receptor providing chemical shift and optical modification based signals for the detection of acetate ions .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The crystal of 2,6-bis(bromomethyl)pyridine has the molecules related by a c-glide-plane operation. Molecules are arranged into stacks along the c-axis .Chemical Reactions Analysis
Imidazole shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Catalytic Properties and Chemical Synthesis
2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine, through its derivatives, has been employed in various catalytic and synthetic processes. For instance, its reaction with sodium pyridine-2,6-dicarboxylate and RuCl3 forms a ruthenium complex capable of catalyzing the oxidation of (1H-benzo[d]imidazol-2-yl)methanol to 1H-benzo[d]imidazole-2-carbaldehyde using H2O2 (Liu et al., 2017).
Ligand Synthesis and Structural Characterization
The compound also serves as a precursor for synthesizing various ligands. A potassium derivative of 2-(pyridin-2-yl)-1H-benzo[d]imidazole has been synthesized and used for preparing new bis(diimine) ligands, highlighting its role in creating complex molecular structures (Il’icheva et al., 2017).
Spectroscopic Analysis and Theoretical Modeling
The molecule's spectroscopic properties have been extensively studied. For example, the synthesis and characterization of 2,2'-(pyridine-2,6-diyl)bis(1H-benzo[d]imidazol-3-ium) 2,4,6-trimethylbenzenesulfonate chloride was done using FT-IR, NMR, and UV-vis spectroscopy. Theoretical characterization via density functional theory (DFT) further complements these experimental methods, demonstrating the compound's utility in advanced spectroscopic analysis (Özdemir et al., 2014).
Metal-Organic Frameworks and Coordination Chemistry
In the field of metal-organic frameworks (MOFs) and coordination chemistry, 2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine has shown significant applications. For instance, the synthesis of cadmium(II) MOFs based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands demonstrates its potential in constructing novel coordination polymers with unique properties (Li et al., 2012).
Anion Sensing and Transport
The compound's derivatives have been found effective in anion sensing and transport. For example, 2,6-Bis(benzimidazol-2-yl)pyridine has been demonstrated to have potent anionophoric activity, which is significant for applications in molecular recognition and sensing technology (Peng et al., 2016).
Safety And Hazards
Future Directions
The future directions of 2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine research could involve the synthesis of novel coordination compounds wherein the spin state of the central atom can be switched by an external action . These compounds include iron (II) complexes with spin crossover (SCO) 1 A 1 ↔ 5 T 2 .
properties
IUPAC Name |
1-[6-(benzimidazol-1-yl)pyridin-2-yl]benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5/c1-3-8-16-14(6-1)20-12-23(16)18-10-5-11-19(22-18)24-13-21-15-7-2-4-9-17(15)24/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJJGIRQDSXHEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC(=CC=C3)N4C=NC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736791 | |
Record name | 1,1'-(Pyridine-2,6-diyl)bis(1H-benzimidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine | |
CAS RN |
1030366-99-4 | |
Record name | 1,1'-(Pyridine-2,6-diyl)bis(1H-benzimidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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